4,6-Diaminobenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzene, featuring two amino groups and two carboxylic acid groups positioned at the 4, 6, 1, and 3 locations on the benzene ring. This compound is known for its versatility and is widely used in various scientific research fields, including materials science, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction. The nitration process introduces nitro groups at the 4 and 6 positions of the benzene ring. Subsequent reduction of these nitro groups yields the desired amino groups. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 4,6-Dinitrobenzene-1,3-dicarboxylic acid.
Reduction: 4,6-Diaminobenzene-1,3-dimethanol.
Substitution: Derivatives with different functional groups replacing the amino groups.
Scientific Research Applications
4,6-Diaminobenzene-1,3-dicarboxylic acid is extensively used in scientific research due to its unique properties:
Materials Science: It serves as a building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are used in gas storage, separation, and catalysis.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: It acts as a precursor for the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4,6-Diaminobenzene-1,3-dicarboxylic acid largely depends on its application. In materials science, its ability to form stable frameworks with metals is attributed to the coordination of the amino and carboxylic acid groups with metal ions. In pharmaceuticals, it may interact with biological targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison: 4,6-Diaminobenzene-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. In contrast, phthalic acid, isophthalic acid, and terephthalic acid primarily feature carboxylic acid groups, limiting their reactivity to certain types of chemical transformations .
Properties
IUPAC Name |
4,6-diaminobenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDVOFDSNNCNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392439 |
Source
|
Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13324-94-2 |
Source
|
Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.